Product packaging for Amphipathic peptide CT1(Cat. No.:)

Amphipathic peptide CT1

Cat. No.: B1578617
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amphipathic peptide CT1 is a truncated cationic antimicrobial peptide (AMP) derived from the parent peptide P5, which is a Cecropin A-Magainin 2 hybrid analog . This peptide is characterized by its amphipathic structure, featuring a well-defined segregation of hydrophobic and hydrophilic residues on opposite faces of its alpha-helical structure, a key characteristic for its interaction with microbial membranes . Its primary research application is in the study of mechanisms against a broad spectrum of microorganisms, including Gram-negative bacteria (e.g., Pseudomonas aeruginosa , Acinetobacter baumannii ) and Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ) . The peptide's mode of action is primarily attributed to its ability to disrupt microbial cell membranes. Research indicates it kills microbial cells by increasing membrane permeability, leading to membrane damage and cell death . This membrane-targeting mechanism is a common and valued feature of many cationic amphipathic peptides, which are attracted to the negatively charged surfaces of bacterial membranes . A significant research value of CT1 lies in its optimized pharmacological profile compared to its parent peptide. It is designed to retain potent antimicrobial activity while exhibiting lower hemolytic activity and reduced cytotoxicity against mammalian cells, making it a promising candidate for investigating novel anti-infective strategies with potentially enhanced therapeutic windows . Furthermore, the peptide maintains stability in the presence of physiological salt concentrations, a crucial factor for its utility in various experimental conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GFWGSLWEGVKSVV

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Amphipathic Peptide Ct1

Primary Structure Considerations

The primary structure, or amino acid sequence, of αCT1 is fundamental to its mechanism of action. It is a chimeric peptide, combining a cell-penetrating sequence with a functionally significant portion of the Cx43 protein.

The αCT1 peptide is composed of 25 amino acids. Its sequence is a strategic fusion of two distinct domains: a 16-amino acid N-terminal sequence derived from the Antennapedia homeodomain, and the C-terminal 9 amino acids of the native Cx43 protein. elifesciences.orgnih.govnih.gov The Antennapedia sequence acts as a cell-penetrating peptide (CPP), facilitating the uptake of αCT1 into cells. nih.gov The nine-amino-acid sequence mimics the C-terminal tail of Cx43 and is the primary determinant of the peptide's specific biological interactions. elifesciences.orgnih.gov

The full amino acid sequence of αCT1 is RQPKIWFPNRRKPWKK-RPRPDDLEI. elifesciences.orgnih.gov The hyphen indicates the junction between the Antennapedia sequence and the Cx43-mimetic sequence. A shorter, 9-amino acid variant known as αCT11 consists only of the Cx43 C-terminal sequence (RPRPDDLEI) and has been shown to possess significant biological activity. nih.govelifesciences.org

DomainSequenceNumber of Amino AcidsPrimary Function
Antennapedia (Cell-Penetrating)RQPKIWFPNRRKPWKK16Facilitates cellular uptake
Connexin 43 C-Terminus MimeticRPRPDDLEI9Mediates specific protein-protein interactions (e.g., with Cx43 and ZO-1)
Total (αCT1) RQPKIWFPNRRKPWKKRPRPDDLEI 25 Modulation of Cx43-related cellular functions

The function of αCT1 is critically dependent on specific amino acid residues within its sequence. The Antennapedia domain is rich in cationic (positively charged) residues, such as Arginine (R) and Lysine (B10760008) (K), which are known to interact with the negatively charged components of the cell membrane, thereby promoting cellular entry.

Within the Cx43-mimetic domain (RPRPDDLEI), both cationic and anionic (negatively charged) residues are vital.

Negatively Charged Residues : Mass spectrometry and mutagenesis studies have highlighted the importance of the negatively charged Aspartic Acid (D) and Glutamic Acid (E) residues in the DDLE sequence. nih.gov These residues are directly involved in the interaction between αCT1 and a specific region on the C-terminus of Cx43 itself. nih.govelifesciences.org Substitution of these negatively charged amino acids with neutral alanine (B10760859) residues was shown to abrogate the peptide's ability to bind to the Cx43 C-terminus. researchgate.net

C-Terminal Isoleucine : The final amino acid, Isoleucine (I), is part of the DLEI sequence, which constitutes a Class II PDZ-binding motif. researchgate.netnih.gov This motif is essential for the interaction of αCT1 with the PDZ2 domain of the tight junction protein Zonula Occludens-1 (ZO-1). researchgate.netnih.gov A variant of the peptide lacking this terminal isoleucine (αCT1-I) is unable to bind to ZO-1, demonstrating the critical role of this single hydrophobic residue in mediating this specific protein-protein interaction. nih.gov

Secondary Structure Formation and Amphipathicity

While the primary sequence defines its components, the peptide's three-dimensional conformation, particularly in the context of a cell membrane, dictates its ability to interact with its targets.

The C-terminal domain of the native Cx43 protein, from which the active portion of αCT1 is derived, has been shown to be intrinsically disordered in solution but can adopt defined secondary structures, including α-helices. nih.gov Biophysical studies using circular dichroism (CD) and nuclear magnetic resonance (NMR) on various constructs of the Cx43 C-terminus have indicated the presence of α-helical structures, particularly when tethered to its transmembrane domain or in membrane-mimetic environments. nih.gov

Specifically, in silico molecular modeling suggests that αCT1 interacts with a region of the Cx43 C-terminus that itself forms an α-helix (referred to as helix 2 or H2 domain). nih.govelifesciences.org This interaction is predicted to involve a salt-bridge between a glutamic acid residue in αCT1 and a lysine residue in the Cx43 C-terminus. nih.gov While direct experimental determination of the αCT1 peptide's secondary structure within a lipid bilayer is not extensively documented, the structural nature of its binding partner and the known conformational plasticity of the native Cx43 C-terminus provide strong evidence that α-helical folding is a component of its mechanism of action.

Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues. In αCT1, this is manifested on a larger scale across its primary sequence. The N-terminal Antennapedia domain is highly cationic and hydrophilic, designed to interact with the aqueous environment and the polar head groups of the cell membrane. In contrast, the C-terminal Cx43-mimetic domain contains a mix of charged and hydrophobic residues that mediate specific, targeted interactions once inside the cell.

This distinct, domain-specific arrangement is crucial for its biological activity. The cationic N-terminus serves to deliver the functional C-terminal payload into the cell. Once internalized, the C-terminal domain, with its specific arrangement of charged and hydrophobic residues (like the DDLEI motif), engages with its intracellular targets, Cx43 and ZO-1. nih.govnih.gov This functional amphipathicity—a highly charged delivery domain linked to a specific binding domain—allows αCT1 to first overcome the cell membrane barrier and then execute its precise biological functions within the cytoplasm.

Structural Determinants of Functional Potency

The functional potency of αCT1 and its derivatives is directly linked to their specific structural features and their ability to engage with their molecular targets. Research has identified key determinants responsible for the peptide's efficacy.

The interaction of αCT1 with the C-terminus of Cx43 is a primary determinant of its cardioprotective effects. nih.gov Studies using a series of αCT1 variants have shown that only those peptides capable of binding to the Cx43 C-terminus could preserve ventricular function in an ex vivo model of ischemia-reperfusion injury. nih.gov The critical role of the negatively charged residues (D and E) in this interaction was confirmed by creating variants where these were replaced by alanine; these variants lost their ability to bind Cx43 and, consequently, their protective function. nih.govresearchgate.net

Relationship Between Peptide Length and Activity

The length of the CT1 peptide is a critical determinant of its biological activity. The full-length αCT1 peptide consists of the 9-amino acid sequence from Cx43 (RPRPDDLEI) attached to a 16-amino acid antennapedia homeodomain sequence that acts as a cell-penetrating peptide. mdpi.com This antennapedia sequence is crucial for the intracellular delivery of the active peptide.

A shorter variant, named αCT11 (also referred to as αCT2 or CT9), consists of only the 9-amino acid Cx43-mimetic sequence without the antennapedia carrier. mdpi.comvt.edu Studies have shown that while αCT11 can still exert biological effects, its efficacy can be lower compared to the full-length αCT1 in certain contexts. For instance, in sensitizing glioma cells to chemotherapy, αCT1 was effective whereas αCT11 was not, suggesting that the cell-penetrating sequence is essential for its action in this specific application. lifetein.com

However, in other studies, αCT11 has demonstrated potent cardioprotective effects when infused after ischemic injury, indicating that the core 9-amino acid sequence is sufficient for some of its biological functions. nih.govnih.gov Another variant, αCT3, which consists of the last 23 amino acids of the Cx43 C-terminus with an antennapedia sequence, was found to be less effective than αCT1 in accelerating wound healing. mdpi.com These findings underscore that the optimal peptide length for activity is context-dependent and that the presence of a cell-penetrating moiety can be critical for its therapeutic efficacy.

Peptide VariantCompositionKey Finding on Activity
αCT19-amino acid Cx43 sequence + 16-amino acid antennapedia sequenceEffective in various models, including wound healing and cardioprotection. mdpi.comnih.gov
αCT11 (αCT2/CT9)9-amino acid Cx43 sequence onlyPotent cardioprotective effects, but may be less effective than αCT1 in some applications. nih.govlifetein.com
αCT323-amino acid Cx43 sequence + 16-amino acid antennapedia sequenceLess effective than αCT1 in wound healing models. mdpi.com

Influence of Net Charge and Hydrophobicity

The net charge and hydrophobicity of the CT1 peptide are fundamental to its molecular interactions and biological function. The distribution of charged and hydrophobic residues dictates its ability to bind to its targets, such as the C-terminus of Cx43 and the PDZ2 domain of Zonula Occludens-1 (ZO-1). nih.govmdpi.com

Peptide VariantSequence ModificationEffect on Cx43 CT Binding
αCT1 (Wild-Type)RPRPDDLEIBinds to Cx43 C-terminus
M1RPRPAALAIAbrogated binding
M2RPRPAALEIAbrogated binding
M3RPRPDDLAIAbrogated binding

Based on a thorough review of scientific literature, it is not possible to generate an article on the "Amphipathic peptide CT1" that adheres to the provided outline.

The peptide commonly referred to as CT1, or more specifically as αCT1 (alpha connexin carboxyl terminus 1), is a connexin-43 mimetic peptide. Its mechanism of action, as described in research, involves specific protein-protein interactions, primarily with Zonula Occludens-1 (ZO-1), to modulate gap junction communication and cell adhesion. This function is fundamentally different from the direct membrane disruption mechanisms outlined in the request.

The provided outline details mechanisms such as pore formation (barrel-stave and toroidal) and the carpet-like model, which are characteristic of membrane-active antimicrobial or lytic peptides. There is no scientific evidence to suggest that the peptide CT1 functions through these modes of direct physical perturbation and disruption of the lipid bilayer.

Therefore, creating an article on CT1 based on the requested outline would be scientifically inaccurate and misleading. The subject of the request (peptide CT1) and the specified content (membrane disruption mechanisms) are mismatched.

Mechanisms of Interaction with Biological Membranes

Differential Interaction with Lipid Compositions and Membrane Domains

The amphipathic peptide CT1, derived from the C-terminal domain of CTP:phosphocholine cytidylyltransferase (CT), demonstrates a nuanced and selective interaction with biological membranes. This selectivity is primarily governed by the lipid composition of the membrane, leading to differential effects on microbial versus mammalian cells and influencing the organization of membrane domains.

Selectivity for Microbial Membranes

The preferential interaction of CT1 with microbial membranes is a hallmark of its function and is rooted in the fundamental differences in lipid composition between prokaryotic and eukaryotic cells. Microbial membranes are typically enriched in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which imparts a net negative charge to the membrane surface. In contrast, the outer leaflet of mammalian plasma membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC), resulting in an electrostatically neutral surface. frontiersin.org

CT1, being a cationic and amphipathic peptide, is electrostatically attracted to the negatively charged surfaces of microbial membranes. frontiersin.org This initial electrostatic interaction is a critical first step that concentrates the peptide at the membrane surface, facilitating subsequent hydrophobic interactions and membrane insertion. frontiersin.org

Research on synthetic peptides derived from the membrane-binding domain of CT has elucidated the molecular basis for this selectivity. Studies have shown that these peptides bind with high affinity to vesicles containing anionic lipids. acs.org The disposition of basic amino acid residues flanking the hydrophobic face of the amphipathic helix is thought to be crucial for this specificity for anionic surfaces. nih.gov

The table below summarizes the binding characteristics of a peptide analogous to CT1 with different lipid compositions, highlighting its preference for anionic vesicles that mimic microbial membranes.

Lipid CompositionPeptide Binding AffinityImplication
Zwitterionic (e.g., 100% PC)Low to negligibleMimics mammalian cell membranes, showing low interaction.
Anionic (e.g., PC/PG mixtures)HighMimics microbial membranes, showing strong selective binding. acs.org

This selective binding is a key determinant of the peptide's mechanism of action, allowing it to target microbial cells while sparing host cells.

Influence on Lipid Domain Organization

Beyond its selectivity for specific lipid head groups, CT1 also influences the lateral organization of lipids within the membrane. Biological membranes are not homogenous structures but are organized into domains with distinct lipid and protein compositions, such as lipid rafts. The interaction of amphipathic peptides like CT1 can modulate the stability and organization of these domains.

The binding of CT1 to membranes is not merely a surface association; it involves the intercalation of the peptide's hydrophobic residues into the membrane core. acs.org This insertion can induce changes in the packing of lipid acyl chains and alter the physical properties of the bilayer. When CT1 peptides bind to lipid monolayers, they can cause a reduction in surface pressure, suggesting a condensation or reorganization of lipids upon the formation of lipid-peptide complexes. acs.org

The interaction of CT1 with membranes containing different lipid domains can lead to a redistribution of lipids. The peptide may preferentially associate with the boundaries of ordered domains or induce the formation of new peptide-lipid domains. This can have significant functional consequences, as the organization of lipid domains is crucial for the function of membrane proteins involved in signaling and transport.

The table below details the observed effects of CT1-like peptides on the physical properties of lipid domains.

Membrane PropertyEffect of Peptide InteractionConsequence for Lipid Domains
Lipid Packing DensityCan induce lipid condensation. acs.orgMay alter the size and stability of existing lipid rafts or domains.
Lateral Pressure ProfilePerturbs the lateral pressure within the bilayer.Can influence the conformation and function of membrane-associated proteins.
Domain Boundary AssociationPreferential accumulation at domain interfaces.Can stabilize or destabilize the boundaries between different lipid phases.

Molecular and Cellular Mechanisms of Action Beyond Membrane Disruption

Interference with Intracellular Processes

The intracellular activity of αCT1 is primarily characterized by its ability to modulate protein-protein interactions, which in turn affects downstream signaling and cellular processes.

Current scientific literature has not established a direct interaction between the amphipathic peptide αCT1 and nucleic acids. There is no evidence to suggest that αCT1 binds to DNA or RNA or that it has any inhibitory effect on their synthesis. Its known mechanisms of action are centered on protein-protein interactions.

There is currently no scientific evidence to indicate that αCT1 targets ribosomes or impairs the process of protein synthesis. The established molecular targets of αCT1 are specific signaling and scaffolding proteins rather than the machinery of translation.

The primary mechanism of action of αCT1 involves the disruption of protein-protein interactions that modulate the activity of certain enzyme systems, particularly protein kinases. αCT1 is a 25-amino-acid peptide that includes the nine C-terminal amino acids of Connexin 43 (Cx43) linked to an antennapedia internalization sequence. frontiersin.org This design allows it to enter cells and interfere with specific intracellular interactions.

One of the key functions of αCT1 is its ability to inhibit the interaction between Cx43 and the scaffolding protein Zonula Occludens 1 (ZO-1). nih.gov The C-terminus of Cx43 contains a PDZ-binding domain that interacts with the PDZ2 domain of ZO-1. αCT1 mimics this domain and competes with Cx43 for binding to ZO-1, thereby disrupting their association. nih.gov This disruption has significant downstream effects on cellular signaling and architecture.

Furthermore, research has revealed that αCT1 can directly interact with the C-terminal domain of Cx43 itself. nih.gov This interaction promotes the phosphorylation of Cx43 at serine 368 by Protein Kinase C (PKC). nih.gov This targeted modulation of an enzyme-substrate interaction demonstrates a specific disruption of a signaling pathway. The increased phosphorylation of Cx43 at this site is associated with changes in gap junction remodeling and has been linked to cardioprotective effects in preclinical models of ischemia-reperfusion injury. nih.gov

The molecular interactions of αCT1 are summarized in the table below.

Molecular Target Binding Site/Domain Effect of αCT1 Interaction Downstream Consequence
Zonula Occludens 1 (ZO-1)PDZ2 DomainCompetitive InhibitionDisrupts Cx43/ZO-1 interaction
Connexin 43 (Cx43)C-terminal domainDirect BindingPromotes phosphorylation at Serine 368 by PKC

These interactions highlight a sophisticated mechanism of action that goes beyond non-specific membrane disruption and involves the precise modulation of specific enzyme-mediated signaling pathways.

While Connexin 43 has been identified in mitochondrial membranes and implicated in processes such as mitochondrial respiration and preconditioning, there is currently no direct evidence from scientific studies to suggest that the amphipathic peptide αCT1 specifically targets or has a direct impact on the function of mitochondria or other cellular organelles. The known effects of αCT1 are mediated through its interactions with proteins at cell junctions and in the cytoplasm. mdpi.com

Interaction with Biofilm Formation Processes

A distinct peptide, designated CT2, which is derived from the C-terminal region of the Mfa1 fimbrial subunit of the bacterium Porphyromonas gingivalis, has been shown to inhibit the formation of dual-species biofilms with Streptococcus gordonii. It is important to note that this CT2 peptide is unrelated to the Connexin 43 mimetic peptide αCT1. Currently, there is no scientific literature available that demonstrates any activity of αCT1 in the inhibition or disruption of bacterial biofilm formation.

Pre Clinical Biological Activities and Efficacy Studies

Antimicrobial Spectrum and Efficacy

Amphipathic peptide CT1 exhibits a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. The peptide's mechanism of action is believed to involve the disruption of microbial cell membranes, a characteristic feature of many antimicrobial peptides. This is facilitated by its amphipathic nature, which allows it to interact with and permeabilize the lipid bilayers of bacterial membranes.

Activity Against Gram-Positive Bacteria

Studies have shown that this compound and its variants are effective against several Gram-positive bacteria. For instance, VmCT1, a variant from the scorpion Vaejovis mexicanus smithi, has shown activity against Staphylococcus aureus, Bacillus subtilis, and Streptococcus agalactiae. nih.gov The minimum inhibitory concentrations (MICs) for VmCT1 were reported to be in the range of 5-25 μM. nih.gov Another variant, StCT1 from the scorpion Scorpiops tibetanus, also demonstrated activity against Gram-positive bacteria, including S. aureus, Micrococcus luteus, B. subtilis, and Enterococcus faecalis. nih.govnih.gov

Engineered analogs of VmCT1 have been developed to enhance its antimicrobial potency. For example, the analog [K]¹¹-VmCT1-NH₂ displayed lower MIC values, ranging from 0.39 to 6.25 μmol L⁻¹, against the tested microorganisms. nih.gov Other lysine-substituted analogs also showed improved efficacy, with MIC values between 0.39 and 25 μmol L⁻¹. nih.gov

Gram-Positive Bacteria CT1 Variant Reported MIC
Staphylococcus aureus VmCT1 5-25 μM
Bacillus subtilis VmCT1 5-25 μM
Streptococcus agalactiae VmCT1 5-25 μM
Staphylococcus aureus StCT1 -
Micrococcus luteus StCT1 -
Bacillus subtilis StCT1 -
Enterococcus faecalis StCT1 -
Various Microorganisms [K]¹¹-VmCT1-NH₂ 0.39-6.25 μmol L⁻¹
Various Microorganisms Other Lysine-substituted analogs 0.39-25 μmol L⁻¹

Activity Against Gram-Negative Bacteria

This compound has also demonstrated significant activity against Gram-negative bacteria. VmCT1 was found to be effective against Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa, with MICs in the range of 5-25 μM. nih.gov The StCT1 variant also showed activity against Gram-negative organisms, although it was reportedly weaker compared to its effect on Gram-positive bacteria. nih.gov

The design of VmCT1 analogs has also aimed to improve its efficacy against Gram-negative pathogens. Modifications to the peptide's structure, such as amino acid substitutions, have been explored to enhance its interaction with the outer membrane of Gram-negative bacteria. researchgate.net

Gram-Negative Bacteria CT1 Variant Reported MIC
Escherichia coli VmCT1 5-25 μM
Salmonella typhi VmCT1 5-25 μM
Pseudomonas aeruginosa VmCT1 5-25 μM
Various Gram-negative organisms StCT1 Weaker activity

Efficacy Against Drug-Resistant Strains (e.g., Carbapenem-Resistant Acinetobacter baumannii)

Currently, there is a lack of specific research data on the efficacy of this compound against carbapenem-resistant Acinetobacter baumannii. While the broader class of antimicrobial peptides from scorpion venom is being investigated for activity against drug-resistant bacteria, detailed studies focusing on CT1 against this specific and critical pathogen are not yet available in the reviewed literature.

Anti-Biofilm Activity

Antifungal Activity

This compound and its analogs have demonstrated notable antifungal properties. VmCT1 has been reported to be active against various yeasts and filamentous fungi. researchgate.net Analogs of VmCT1 with increased net positive charge have shown enhanced antifungal activity, with MIC values ranging from 0.39 to 12.5 μmol L⁻¹ against Gram-positive and Gram-negative bacteria and fungi. researchgate.net Specifically, the [K]¹¹-VmCT1-NH₂ analog exhibited the lowest MIC values against the tested microorganisms, which included fungi. nih.gov

Fungi CT1 Variant Reported MIC
Various yeasts and filamentous fungi VmCT1 -
Various fungi Arg-substituted VmCT1 analogs 0.39-12.5 μmol L⁻¹
Various microorganisms (including fungi) [K]¹¹-VmCT1-NH₂ 0.39-6.25 μmol L⁻¹

Immunomodulatory Effects in Pre-clinical Models

Specific pre-clinical studies detailing the immunomodulatory effects of this compound are not extensively documented in the available scientific literature. While scorpion venom peptides as a group are known to possess immunomodulatory properties, dedicated research on the specific effects of CT1 on the immune system in pre-clinical models has not been identified.

Synthetic Strategies and Peptide Engineering for Research

Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The core principle of SPPS is to anchor the C-terminal amino acid of the target peptide to this solid support, allowing for the subsequent iterative cycles of amino acid coupling and deprotection.

The process for each cycle generally consists of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.

Washing: Rinsing the resin to remove excess reagents and by-products.

Coupling: Activating the next N-terminally protected amino acid in the sequence and adding it to the deprotected N-terminus of the resin-bound chain.

Washing: A final wash to remove unreacted reagents before the next cycle begins.

This cyclical process is repeated until the entire peptide sequence is assembled. A key advantage of SPPS is the ability to use reagents in large excess to drive reactions to completion, with easy purification at each step achieved by simple filtration and washing of the solid support. Once the sequence is complete, the peptide is cleaved from the resin, and any protecting groups on the amino acid side chains are removed. This method is highly efficient and widely used for producing high-purity peptides for research and pharmaceutical applications.

De Novo Peptide Design Principles

De novo design refers to the creation of novel peptides from scratch, based on fundamental principles of protein and peptide structure and function, rather than by modifying existing natural peptides. For amphipathic peptides, the primary design principle is to create a molecule with distinct polar (hydrophilic) and nonpolar (hydrophobic) regions. This is achieved through the strategic placement of cationic and hydrophobic amino acid residues.

When the peptide adopts a secondary structure, such as an α-helix, these residues become spatially segregated, forming a hydrophilic face and a hydrophobic face. This amphipathic architecture is crucial for the peptide's ability to interact with and disrupt microbial cell membranes, a common mechanism of action for antimicrobial peptides (AMPs). nih.govnih.gov The design process often involves:

Selecting Amino Acid Composition: Choosing a balance of positively charged residues (like Lysine (B10760008) and Arginine) and hydrophobic residues (like Leucine, Alanine (B10760859), and Tryptophan). nih.gov

Arranging the Sequence: Ordering the amino acids to promote the formation of an amphipathic secondary structure. For instance, in an α-helix, placing cationic residues at positions i, i+3, and i+4 can align them on one side of the helix.

Computational Modeling: Using computer algorithms and AI-driven models to predict the structure and properties of designed sequences before synthesis, accelerating the discovery process. mdpi.comnih.govbiorxiv.org

This rational, bottom-up approach allows for the creation of peptides with tailored properties, potentially improving upon those found in nature. nih.gov

Rational Design for Optimized Functional Characteristics

Rational design involves the targeted modification of a known peptide sequence to improve its functional characteristics, such as potency, selectivity, or stability. This strategy relies on an understanding of the relationship between the peptide's structure and its activity.

Modifying a peptide's primary sequence through amino acid substitution or truncation (shortening the chain) is a common strategy to optimize its function.

Amino Acid Substitution: Replacing specific amino acids can fine-tune a peptide's properties. For example, increasing the hydrophobicity of a peptide by substituting a polar residue with a nonpolar one can enhance its antimicrobial activity, although it may also increase its toxicity to mammalian cells if not carefully balanced. nih.govnih.gov A study on a Cecropin A-Magainin 2 hybrid peptide found that substituting Serine with Leucine at a specific position significantly increased antimicrobial activity without a major change in hemolytic activity. nih.gov

Truncation: Shortening a peptide by removing amino acids from the N- or C-terminus can identify the minimal sequence required for activity. This can lead to the development of smaller, more cost-effective peptides. For example, the peptide P5-CT1 is a truncated version of the parent peptide P5, a Cecropin A-Magainin 2 hybrid analog. This truncation was designed to reduce the length of the peptide while retaining its antimicrobial activity.

A clear example of rational design through substitution is demonstrated in the development of the de novo peptide "Stripe" and its derivatives. nih.govjst.go.jp The designers created different versions of a peptide with the same amino acid composition but altered arrangements and stereochemistry to study the impact on function. nih.gov

PeptideSequence / Modification PrincipleKey CharacteristicObserved Effect on Antimicrobial Activity
StripeComposed of L-Lys, L-Leu, and L-Ala arranged to form an amphipathic α-helix.Parent amphipathic L-peptide.Potent activity against Gram-positive and Gram-negative bacteria. nih.gov
BlockSame amino acid composition as Stripe, but with all Lys residues at the N-terminus.Segregated charge distribution.Reduced antimicrobial activity compared to Stripe. nih.gov
RandomSame amino acid composition as Stripe, but with residues scrambled.Lack of defined amphipathic structure.Reduced antimicrobial activity compared to Stripe. nih.gov
StripeLDSame sequence as Stripe, but with alternating L- and D-amino acids.Altered stereochemistry, disrupting the α-helical structure.Reduction in antimicrobial activity. jst.go.jpnih.gov
AltStripeLDRearranged sequence with alternating L- and D-amino acids designed to form an amphipathic β6.3-helix.Designed amphipathicity in a non-α-helical structure.Displayed higher antimicrobial activity than a simple L-peptide version (AltStripe). jst.go.jpnih.gov

This table illustrates how rational modifications to a peptide's sequence and stereochemistry impact its function, based on findings from studies on the "Stripe" peptide and its derivatives. nih.govjst.go.jpnih.gov

To overcome limitations of natural peptides, such as susceptibility to degradation by proteases, researchers often incorporate non-proteinogenic (unnatural) amino acids. These synthetic building blocks can confer enhanced stability, altered conformation, and improved biological activity.

One effective strategy is the use of D-amino acids (the stereoisomers of the natural L-amino acids). Peptides containing D-amino acids are less recognizable by proteases, which significantly increases their stability in biological environments. The rational design of the "Stripe" peptide derivatives, StripeLD and AltStripeLD, involved creating sequences with alternating L- and D-amino acids. jst.go.jpnih.gov While simply alternating the stereochemistry in the original sequence (StripeLD) reduced activity, rearranging the sequence to form a proper amphipathic structure with L/D residues (AltStripeLD) resulted in a highly active peptide. nih.gov This demonstrates that the incorporation of non-proteinogenic amino acids must be carefully planned to maintain the crucial amphipathic structure required for function. jst.go.jp

Cyclization is another powerful engineering strategy used to enhance the properties of peptides. By linking the N- and C-termini (head-to-tail cyclization) or by connecting an amino acid side chain to one of the termini, a cyclic structure is formed. This conformational constraint offers several advantages:

Increased Stability: Cyclic peptides are significantly more resistant to degradation by exopeptidases, which cleave amino acids from the ends of linear peptides.

Improved Binding Affinity: The reduced flexibility of the cyclic structure can lock the peptide into its bioactive conformation, leading to higher and more specific binding to its target.

Enhanced Potency: Due to their increased stability and optimized conformation, cyclic peptides often exhibit greater biological potency compared to their linear counterparts.

This design strategy is widely applied in drug discovery and can be a valuable approach for optimizing the functional characteristics of an amphipathic peptide like CT1.

Advanced Biophysical and Structural Characterization Techniques

Spectroscopic Methods

Spectroscopic techniques are pivotal in elucidating the conformational dynamics of CT1, particularly its transition from a disordered state in an aqueous solution to a structured form upon membrane interaction.

Circular Dichroism (CD) spectroscopy is a powerful tool for the rapid determination of the secondary structure of peptides in solution. americanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD provides valuable insights into the conformational properties of CT1, especially the prevalence of α-helices, β-sheets, and random coils. americanpeptidesociety.org

In aqueous environments, such as phosphate-buffered saline (PBS), amphipathic peptides like CT1 typically exhibit a CD spectrum characteristic of a random coil or an unordered conformation. researchgate.net This is generally indicated by a single negative peak around 198-200 nm. researchgate.net However, in the presence of membrane-mimicking environments, a significant conformational change is observed.

For instance, in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), which mimic the hydrophobic environment of a cell membrane, CT1 is expected to fold into a more ordered structure. The CD spectra in these environments would likely show distinct negative bands around 208 nm and 222 nm, which are the hallmarks of an α-helical structure. mdpi.com The intensity of these bands can be used to estimate the percentage of helical content. researchgate.net Similarly, interaction with lipid vesicles, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or dipalmitoylphosphatidylglycerol (B1197311) (DPPG), would also be expected to induce a helical conformation in CT1. researchgate.net

The transition from a random coil to an α-helix is a critical aspect of the mechanism of action for many amphipathic peptides, as the helical structure facilitates their insertion into and perturbation of the cell membrane. mdpi.com

Table 1: Expected Circular Dichroism (CD) Spectral Features of Amphipathic Peptide CT1 in Different Environments

EnvironmentExpected ConformationCharacteristic CD Signal
Aqueous Buffer (e.g., PBS)Random CoilSingle negative peak ~198-200 nm
Membrane-Mimetic (e.g., SDS, TFE)α-HelixNegative peaks at ~208 nm and ~222 nm
Lipid Vesicles (e.g., DPPC, DPPG)α-HelixNegative peaks at ~208 nm and ~222 nm

Fluorescence spectroscopy offers sensitive methods to study the binding of CT1 to membranes and its ability to permeabilize them. These assays often utilize fluorescent probes that report on changes in their environment.

One common approach to monitor membrane binding is through Förster Resonance Energy Transfer (FRET). nih.gov This can be achieved by using a tryptophan (Trp) residue within the peptide sequence as a donor fluorophore and a fluorescently labeled lipid (e.g., dansyl-phosphatidylethanolamine) in the model membrane as an acceptor. Upon binding of the peptide to the membrane, the proximity of the donor and acceptor allows for energy transfer, leading to a measurable change in fluorescence. nih.gov Another method involves monitoring the intrinsic tryptophan fluorescence of the peptide; a blue shift in the emission maximum indicates the movement of the tryptophan residue into the more hydrophobic environment of the lipid bilayer. tulane.edu

To assess membrane permeabilization, dye leakage assays are frequently employed. nih.gov Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as carboxyfluorescein, at a concentration high enough to cause self-quenching. nih.gov The addition of CT1, if it disrupts the membrane, will cause the dye to leak out into the surrounding medium. This dilution relieves the self-quenching and results in a time-dependent increase in fluorescence intensity, which can be used to quantify the extent and kinetics of membrane permeabilization. nih.govtulane.edu

Fluorescence Correlation Spectroscopy (FCS) is another advanced technique that can be used to investigate the interaction of fluorescently labeled CT1 with model membranes or even live cells. FCS measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescent particles. This can provide information on peptide binding, aggregation on the membrane surface, and the formation of peptide-lipid complexes. nih.govnih.gov

Table 2: Fluorescence-Based Assays for Studying CT1-Membrane Interactions

AssayPrincipleInformation Obtained
Tryptophan FluorescenceBlue shift in Trp emission upon transfer to a hydrophobic environmentPeptide binding to the membrane
FRET-based Binding AssayEnergy transfer between a donor on the peptide and an acceptor on the lipidProximity and binding of the peptide to the membrane
Dye Leakage AssayRelief of self-quenching of an encapsulated fluorescent dye upon membrane disruptionKinetics and extent of membrane permeabilization
Fluorescence Correlation Spectroscopy (FCS)Analysis of fluorescence fluctuations to determine diffusion and concentrationPeptide-membrane binding, aggregation, and complex formation

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Infrared Reflection-Absorption Spectroscopy (IRRAS), provides detailed information about the secondary structure and orientation of membrane-associated peptides. nih.gov The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the peptide backbone conformation.

For an α-helical structure, the amide I band is typically observed around 1650-1660 cm⁻¹, while β-sheet structures show a strong band around 1620-1640 cm⁻¹. nih.gov By analyzing the position and shape of the amide I band, the conformational changes of CT1 upon interaction with lipid monolayers or bilayers can be determined.

IRRAS studies on model amphipathic peptides at the air-water interface have shown that at low surface pressures, the peptides can adopt an α-helical conformation with the helix axis oriented parallel to the interface. nih.gov As the surface pressure increases, a transition to a β-sheet structure can occur, indicating a change in the peptide's aggregation state and orientation. nih.gov These findings are crucial for understanding how CT1 might behave in the crowded environment of a biological membrane.

Microscopic Imaging Techniques

Microscopic techniques allow for the direct visualization of the effects of CT1 on cell morphology, providing a powerful complement to spectroscopic data.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the ultrastructural changes induced by amphipathic peptides on target cells, such as bacteria. nih.gov

SEM provides high-resolution images of the cell surface. Treatment of bacteria with peptides like CT1 is expected to cause noticeable changes in their surface morphology. These can include the formation of blebs, blisters, or pores on the cell surface, as well as cell shortening, swelling, and aggregation. nih.govusu.edu These observations provide direct evidence of the peptide's disruptive interaction with the cell envelope.

TEM, on the other hand, provides detailed images of the cell's internal structures. By examining thin sections of peptide-treated cells, TEM can reveal damage to both the outer and inner membranes, as well as alterations to the cytoplasm and nucleoid region. nih.govusu.edu For example, TEM studies have shown that some amphipathic peptides can induce the formation of intracellular membranous structures, likely due to the perturbation of the lipid bilayer. nih.gov

Together, SEM and TEM offer a comprehensive picture of the morphological consequences of CT1 activity, from the cell surface to the intracellular environment, which is essential for elucidating its mechanism of action.

Analytical Techniques for Peptide-Membrane Interactions

A variety of analytical techniques are employed to quantify the interactions between amphipathic peptides and membranes, providing data on binding affinity, thermodynamics, and the nature of the interaction.

Studies of peptide-membrane interactions often utilize model systems such as lipid monolayers and vesicles. nih.gov The Langmuir-Blodgett trough technique can be used to study the penetration of CT1 into lipid monolayers at the air-water interface. By measuring the change in surface pressure upon injection of the peptide into the subphase beneath the monolayer, the extent of peptide insertion can be determined. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of peptide-membrane binding. ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR) is another real-time, label-free technique for quantifying binding kinetics and affinity. In an SPR experiment, a lipid bilayer is immobilized on a sensor chip, and the binding of the peptide to the bilayer is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity can be calculated.

These analytical techniques, in conjunction with the spectroscopic and microscopic methods described above, provide a multifaceted approach to characterizing the biophysical and structural properties of the this compound and its interactions with membranes, which are fundamental to understanding its biological activity. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Interface Interactions

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify peptides based on their hydrophobicity. lcms.czsepscience.com In the context of amphipathic peptides such as CT1, RP-HPLC serves as a valuable tool to probe the interactions between the peptide and a hydrophobic stationary phase, which mimics the non-polar environment of a biological membrane interface. nih.gov

Factors such as mobile phase composition (e.g., pH, ion-pairing agents like trifluoroacetic acid) and temperature can be varied to understand their influence on the peptide's conformation and its interaction with the hydrophobic surface. researchgate.net These studies can reveal how environmental conditions might modulate the peptide's ability to partition into a lipid bilayer. researchgate.net

| Amino Acid Substitution | Modifies the local or global hydrophobicity of the peptide. nih.gov | Comparing the retention times of CT1 variants can map the key residues involved in hydrophobic face interactions. |

Fluorescence Correlation Spectroscopy (FCS) for Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique that measures fluctuations in fluorescence intensity within a microscopic, precisely defined observation volume (typically on the femtoliter scale). plos.org By analyzing the correlation of these fluctuations over time, FCS can provide quantitative information about the concentration, and more importantly, the diffusion dynamics of fluorescently labeled molecules. plos.orgnih.gov This makes it an ideal tool for studying the molecular dynamics of peptides like CT1 in solution or in the presence of lipid vesicles.

In a typical FCS experiment involving CT1, the peptide would be labeled with a fluorescent dye. The labeled peptide is then observed as it diffuses through the focal volume of a confocal microscope. nih.gov The analysis of the resulting fluorescence intensity correlation curve yields the average number of fluorescent particles in the volume and their average diffusion time.

Key applications of FCS in studying CT1's molecular dynamics include:

Diffusion Coefficient Measurement: The primary output of an FCS experiment is the diffusion time, from which the diffusion coefficient (D) can be calculated. This value is directly related to the size and shape (hydrodynamic radius) of the diffusing species. plos.org Changes in the diffusion coefficient can indicate peptide aggregation, binding to larger structures like liposomes, or conformational changes. nih.gov

Peptide Aggregation: Self-aggregation is a common characteristic of amphipathic peptides. mdpi.com FCS can monitor this process by detecting a decrease in the diffusion coefficient (slower diffusion) as monomers associate to form larger oligomers. mdpi.com

Peptide-Membrane Binding: When fluorescently labeled CT1 binds to model membranes such as large unilamellar vesicles (LUVs), the entire peptide-vesicle complex diffuses much more slowly than the free peptide. This dramatic increase in diffusion time is a clear indicator of binding, and the data can be used to quantify binding affinities. nih.gov

Table 2: Investigating CT1 Molecular Dynamics with Fluorescence Correlation Spectroscopy (FCS)

Dynamic Process FCS Measurement Interpretation
Free Diffusion Diffusion time of fluorescently labeled CT1 in buffer. Provides the baseline diffusion coefficient and hydrodynamic radius of the monomeric peptide. plos.org
Self-Aggregation Appearance of a slower diffusing species or an increase in the average diffusion time as peptide concentration increases. Indicates the formation of CT1 oligomers or aggregates in solution. mdpi.com
Membrane Binding Significant increase in diffusion time upon addition of model membrane vesicles. nih.gov Demonstrates the association of CT1 with the lipid bilayer.

| Conformational Changes | Subtle changes in the diffusion coefficient not attributable to aggregation or binding. | May suggest alterations in the peptide's structure (e.g., unfolding) that affect its hydrodynamic radius. plos.org |

Model Membrane Systems in Mechanistic Studies

To understand the mechanisms by which CT1 interacts with and influences cell membranes, researchers utilize various artificial model membrane systems. frontiersin.org These models simplify the complexity of a native cell membrane, allowing for controlled studies of peptide-lipid interactions. frontiersin.orgnih.gov The choice of model system depends on the specific question being addressed, from initial surface binding to membrane penetration and disruption. nih.govsoton.ac.uk

Commonly used model membrane systems include:

Lipid Monolayers: Formed at an air-water interface, lipid monolayers are used to study the ability of peptides to penetrate the lipid headgroup region. nih.gov The peptide is injected into the aqueous subphase, and its interaction with the monolayer is measured as a change in surface pressure. A significant increase in surface pressure indicates that the peptide has inserted into the monolayer, suggesting a strong interaction with the lipid interface. mdpi.com

Vesicles (Liposomes): These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. frontiersin.org Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs) are frequently used. mdpi.com They serve as excellent models for studying peptide binding, the induction of conformational changes upon binding, and the ability of the peptide to increase membrane permeability. mdpi.com Permeabilization can be assessed by encapsulating a fluorescent dye (like calcein) within the vesicles and monitoring its leakage into the surrounding medium upon addition of the peptide. mdpi.com

Supported Lipid Bilayers (SLBs): A lipid bilayer is formed on a solid support, creating a planar membrane surface. This system is particularly useful for surface-sensitive techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) to quantify the kinetics and extent of peptide binding to the membrane in real-time. nih.gov

The lipid composition of these models can be tailored to mimic specific cell membranes, such as bacterial membranes (rich in anionic lipids like phosphatidylglycerol) or mammalian membranes (predominantly zwitterionic lipids like phosphatidylcholine). soton.ac.ukmdpi.com For a peptide like CT1, which interacts with proteins at the cell membrane, these model systems are foundational for dissecting the initial, crucial step of lipid bilayer association before protein-protein interactions can occur. nih.govmdpi.com

Table 3: Utility of Model Membrane Systems in CT1 Mechanistic Studies

Model System Lipid Composition Technique(s) Research Question Addressed
Monolayer Phosphatidylcholine (PC), Phosphatidylserine (PS) Langmuir Trough Does CT1 have an affinity for the membrane interface? How deeply does it penetrate the lipid headgroups? nih.gov
LUVs PC/Phosphatidylglycerol (PG) Fluorescence (e.g., Calcein Leakage Assay) Can CT1 permeabilize or disrupt the lipid bilayer? Is this activity dependent on membrane charge? mdpi.com
GUVs PC/PG/Cholesterol Confocal Microscopy How does CT1 binding affect the morphology and integrity of the membrane at a microscopic level? mdpi.com

| Supported Bilayer | PC/PS | Surface Plasmon Resonance (SPR) | What are the kinetics (association/dissociation rates) and affinity of CT1 binding to the membrane surface? nih.gov |

Computational Modeling and in Silico Approaches

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on Amphipathic peptide CT1 are not extensively detailed in the public domain, the principles and methodologies applied to other antimicrobial peptides provide a clear framework for how such investigations would proceed. MD simulations offer atomic-level insights into the dynamic interactions between a peptide and a lipid bilayer, which are crucial for understanding its mechanism of action.

A typical MD simulation setup would involve placing the VmCT1 peptide, with its known α-helical structure in a membrane-mimetic environment, in proximity to a model lipid bilayer. These models can be designed to mimic bacterial membranes, often composed of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), or mammalian membranes, typically rich in phosphatidylcholine (PC) and cholesterol.

The simulation would track the movements of the peptide and lipids over time, governed by the principles of classical mechanics. Key events and parameters that would be analyzed include:

Peptide Adsorption and Insertion: The initial binding of the peptide to the membrane surface and its subsequent insertion into the hydrophobic core. The orientation and depth of insertion of VmCT1's hydrophobic and hydrophilic faces would be of particular interest.

Membrane Perturbation: The extent to which the peptide disrupts the lipid bilayer's structure. This can be quantified by measuring changes in membrane thickness, lipid order parameters, and the formation of water pores.

Pore Formation: For peptides that act via pore formation, MD simulations can visualize the aggregation of multiple peptide molecules to form transmembrane channels, such as barrel-stave or toroidal pores.

Free Energy Calculations: Advanced simulation techniques can be used to calculate the potential of mean force (PMF), which provides a quantitative measure of the energy landscape associated with the peptide's journey from the aqueous environment into the membrane.

By understanding these fundamental interactions, researchers can computationally predict how modifications to the VmCT1 sequence might alter its membrane-disrupting capabilities, guiding the design of more potent and selective analogs.

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling for structure-activity relationships (SAR) is a cornerstone of rational drug design, and studies on VmCT1 analogs have provided valuable data for such computational analyses. By systematically modifying the peptide's sequence and observing the resultant changes in biological activity, researchers can build models that predict the activity of novel, untested analogs.

A key study by Pedron and colleagues in 2017 laid the groundwork for understanding the SAR of VmCT1. They synthesized a series of analogs with single and double amino acid substitutions in both the hydrophilic and hydrophobic faces of the peptide's amphipathic helix. Their findings demonstrated clear correlations between physicochemical properties and biological activity:

Cationicity: Increasing the net positive charge of VmCT1 by substituting neutral or acidic residues with Lysine (B10760008) on the hydrophilic face generally led to enhanced antimicrobial activity. For instance, the [K]¹¹-VmCT1-NH₂ analog exhibited significantly lower minimum inhibitory concentrations (MICs) against a range of microorganisms. However, this increased potency was often accompanied by higher hemolytic activity, indicating reduced selectivity.

Hydrophobicity and Amphipathicity: Modifications to the hydrophobic face, such as the introduction of a Tryptophan residue, were designed to enhance hydrophobic interactions with the membrane. The resulting analogs showed varied effects, with some exhibiting improved or similar antimicrobial activity compared to the parent peptide.

Polar Angle: The substitution of Alanine (B10760859) with a Glutamic acid residue at position 4 ([E]⁴-VmCT1-NH₂) increased the polar angle of the amphipathic helix. This modification was associated with a notable decrease in hemolytic activity, suggesting a path towards designing safer antimicrobial agents.

These experimental results can be used to develop quantitative structure-activity relationship (QSAR) models. In a QSAR study, molecular descriptors (e.g., net charge, hydrophobicity, helical content, polar angle) are mathematically correlated with a biological endpoint (e.g., MIC or hemolytic concentration). Such models, once validated, can be used to virtually screen large libraries of potential VmCT1 analogs, prioritizing the most promising candidates for synthesis and experimental testing.

VmCT1 AnalogSubstitution Position(s)Face of HelixKey Physicochemical ChangeObserved Effect on Antimicrobial ActivityObserved Effect on Hemolytic Activity
[K]³-VmCT1-NH₂3HydrophilicIncreased CationicityEnhancedIncreased
[K]⁷-VmCT1-NH₂7HydrophilicIncreased CationicityEnhancedIncreased
[K]¹¹-VmCT1-NH₂11HydrophilicIncreased CationicitySignificantly EnhancedSignificantly Increased
[E]⁴-VmCT1-NH₂4HydrophilicIncreased Polar Angle, Decreased CationicityDecreasedSignificantly Decreased
[W]⁹-VmCT1-NH₂9HydrophobicIncreased HydrophobicitySimilar or EnhancedNot specified
[E]⁴[W]⁹-VmCT1-NH₂4 and 9Hydrophilic and HydrophobicIncreased Polar Angle and HydrophobicityVariedNot specified

Machine Learning Algorithms for Peptide Design and Prediction

The application of machine learning (ML) to antimicrobial peptide research is a rapidly growing field. While specific ML models trained exclusively on this compound data are not yet prevalent, the existing frameworks can be readily applied to this peptide and its analogs. ML algorithms can learn complex, non-linear relationships within large datasets of peptide sequences and their associated activities, enabling powerful predictive capabilities.

For a peptide like VmCT1, ML models could be employed in several ways:

Activity Prediction: A classification model could be trained on a dataset of known antimicrobial and non-antimicrobial peptides to predict whether a novel VmCT1 analog is likely to possess antimicrobial activity. More advanced regression models could predict the specific MIC value of an analog against different pathogens.

Hemolysis Prediction: To address the challenge of toxicity, a separate ML model could be trained to predict the hemolytic activity of VmCT1 analogs. This would allow for the in silico screening of peptides for both efficacy and safety.

The development of such models typically involves representing the peptide sequences as numerical features (descriptors) that capture their physicochemical properties. These can range from simple amino acid composition to more complex descriptors that encode structural information. The model is then trained on a labeled dataset and its predictive performance is evaluated on an independent test set.

De Novo Peptide Design through Computational Approaches

De novo design refers to the creation of entirely new peptide sequences with desired properties, rather than simply modifying existing ones. Computational approaches are central to this process, and a well-characterized peptide like VmCT1 can serve as an excellent template or starting point.

Computational de novo design strategies that could be applied, using the structural and SAR information from VmCT1, include:

Template-Based Design: The amphipathic helical structure of VmCT1 can be used as a scaffold. Algorithms can then be used to explore different amino acid sequences that can adopt this fold while optimizing for properties like antimicrobial potency and selectivity. For example, a design algorithm could be tasked with generating sequences that maintain the amphipathic character of VmCT1 but have a higher net positive charge and a larger polar angle to enhance antimicrobial activity and reduce toxicity, respectively.

Generative Models: More advanced techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on large databases of known antimicrobial peptides. These models can learn the underlying patterns and "rules" of what makes a peptide antimicrobial and then generate entirely new sequences that are predicted to have high activity. The physicochemical properties of VmCT1 and its successful analogs could be used to fine-tune these generative models to produce peptides with similar desirable characteristics.

These computationally designed peptides would then be synthesized and experimentally validated, with the results feeding back into the computational models to further refine their predictive power in an iterative design cycle.

Theoretical Frameworks and Future Research Directions

Exploration of Novel Biological Targets and Pathogens

The primary biological targets of αCT1 identified to date are the gap junction protein Connexin 43 (Cx43) and its binding partner, the tight junction scaffolding protein Zonula Occludens 1 (ZO-1). mdpi.comnih.gov The interaction of αCT1 with ZO-1 is crucial for its ability to protect endothelial barrier function. nih.gov A variant of αCT1 with a deleted C-terminal isoleucine, which abrogates its interaction with the PDZ2 domain of ZO-1, fails to confer this protective effect. nih.gov

While the current body of research has extensively investigated the role of αCT1 in mammalian systems, particularly in the context of tissue repair and inflammation, its direct effects on microbial pathogens remain a largely unexplored frontier. Future research should investigate the potential antimicrobial, antiviral, and antifungal properties of αCT1. mdpi.comnih.govnih.govmdpi.comnih.gov Given its amphipathic nature, a characteristic shared by many antimicrobial peptides, it is plausible that αCT1 could exhibit direct activity against various pathogens by disrupting their cell membranes. nih.gov Studies could explore the efficacy of αCT1 against a panel of clinically relevant bacteria, viruses, and fungi, thereby potentially expanding its therapeutic applications into infectious diseases.

Advanced Peptide Delivery Systems (excluding clinical applications)

The effective delivery of peptide-based therapeutics like αCT1 to target sites is a critical determinant of their efficacy. While αCT1 contains a cell-penetrating antennapedia sequence that facilitates its uptake into cells, nih.gov the development of advanced delivery systems could further enhance its therapeutic potential in pre-clinical research settings.

Future investigations should focus on the formulation of αCT1 into various nano-delivery platforms. These could include:

Liposomes: Encapsulating αCT1 within liposomes could protect it from enzymatic degradation in the systemic circulation and facilitate its targeted delivery.

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles for sustained release of αCT1, which may be beneficial for applications requiring prolonged therapeutic action. alliedacademies.org

Hydrogels: For localized applications, such as wound healing, incorporating αCT1 into hydrogels could provide a scaffold for sustained release at the site of injury.

These advanced delivery systems could improve the pharmacokinetic profile of αCT1, leading to enhanced efficacy and reduced off-target effects in pre-clinical models.

Synergistic Interactions with Other Antimicrobial Agents

The combination of therapeutic agents is a promising strategy to enhance efficacy and overcome resistance. While αCT1's direct antimicrobial properties are yet to be established, its ability to modulate host cell functions suggests it could act synergistically with conventional antimicrobial drugs.

A notable pre-clinical study has already demonstrated a synergistic effect between αCT1 and the chemotherapeutic agent temozolomide (B1682018) (TMZ) in treating glioblastoma cells. lifetein.com It is believed that αCT1's ability to inhibit Cx43 hemichannels sensitizes the glioma stem cell populations to the effects of TMZ. lifetein.com This finding provides a strong rationale for exploring similar synergistic interactions with traditional antimicrobial agents.

Future research should investigate the potential of αCT1 to enhance the efficacy of antibiotics, antifungals, and antivirals. For instance, by modulating endothelial barrier function, αCT1 might facilitate the penetration of antimicrobial drugs into infected tissues. Such combination therapies could potentially lower the required doses of conventional drugs, thereby reducing their toxicity and the risk of developing drug resistance.

Addressing Peptide Stability and Proteolytic Resistance in Pre-clinical Settings

A significant hurdle in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation. A study investigating the stability of αCT11, a shorter variant of αCT1, in rat plasma revealed significant degradation within minutes at physiological temperature. nih.gov This degradation was, however, reduced by the addition of protease and phosphatase inhibitors, confirming the role of enzymatic action in its instability. nih.gov

To enhance the viability of αCT1 as a research tool and potential therapeutic, future studies must focus on improving its stability. Several strategies can be employed in pre-clinical settings: alliedacademies.orgnih.govresearchgate.netnovoprolabs.comqub.ac.uk

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at cleavage sites can render the peptide resistant to proteases. novoprolabs.com

Chemical Modifications: N-terminal acetylation or C-terminal amidation can protect the peptide from exopeptidases. novoprolabs.com

Peptide Stapling: Introducing a hydrocarbon staple can lock the peptide into its bioactive conformation, which can enhance both stability and target affinity. qub.ac.uk

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic radius, thus shielding it from proteolytic enzymes and reducing renal clearance. novoprolabs.com

By systematically evaluating these modifications, more stable and potent versions of αCT1 can be developed for pre-clinical research.

StrategyMechanism of ActionPotential Benefit for αCT1
D-amino acid substitutionResistance to natural proteases that recognize L-amino acids. novoprolabs.comIncreased half-life in biological fluids.
N-terminal acetylation / C-terminal amidationBlocks degradation by exopeptidases. novoprolabs.comEnhanced stability from terminal degradation.
Peptide StaplingMaintains helical conformation and blocks protease access. qub.ac.ukImproved conformational stability and proteolytic resistance.
PEGylationIncreases molecular size, shielding from proteases and reducing kidney filtration. novoprolabs.comProlonged circulation time and reduced degradation.

Development of Peptidomimetics and Small Molecule Amphipathic Mimetics for Research

αCT1 itself is a peptidomimetic, mimicking the C-terminal domain of Cx43. nih.gov Research has already led to the development of several variants of αCT1 for research purposes, each designed to probe different aspects of its function.

Peptide VariantSequence/ModificationKey FeatureReference
αCT1 Contains an antennapedia internalization sequence linked to the C-terminal 9 amino acids of Cx43.Cell-penetrating mimetic of Cx43 C-terminus. nih.gov
αCT11 A 9-amino acid variant of αCT1 without the antennapedia sequence.Lacks the cell-penetrating sequence. researchgate.net
αCT1-I The C-terminal isoleucine is deleted.ZO-1 binding-incompetent. nih.gov
M1, M2, M3 Negatively charged amino acids (E and D) in the Cx43 sequence are replaced with neutral alanines.Designed to have abrogated Cx43 C-terminus binding potential. nih.gov

The development of these variants has been instrumental in dissecting the molecular mechanisms of αCT1. For instance, the use of αCT1-I demonstrated the critical role of ZO-1 binding in the peptide's ability to protect endothelial barrier function. nih.gov Similarly, the M series of variants helped to identify the specific amino acid residues involved in the interaction with the Cx43 C-terminus. nih.gov

Future research should continue to explore the structure-activity relationship of αCT1 by designing and synthesizing novel peptidomimetics and small molecule mimetics. americanpeptidesociety.org These efforts could lead to the identification of more potent and selective modulators of the Cx43/ZO-1 interaction. Small molecule mimetics would be particularly advantageous as they often possess better pharmacokinetic properties compared to peptides.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of αCT1 requires a systems-level approach. The integration of multi-omics data, including proteomics and transcriptomics, can provide a comprehensive picture of the cellular pathways modulated by the peptide. nih.govastrazeneca.comgencat.catyoutube.comyoutube.commedrxiv.org

Recent studies have begun to apply these approaches to αCT1 research. For example, a proteomics study using mass spectrometry successfully identified a range of proteins that bind to αCT1 in breast cancer cells, confirming its interaction with ZO-1 and revealing novel binding partners. mdpi.com Another study utilized the NanoString nCounter platform, a transcriptomic tool, to analyze the effects of αCT1 on cancer signaling pathways in HER2+ breast cancer cells. mdpi.com

Future research should expand on these initial efforts by employing a more integrated multi-omics strategy. For instance, combining proteomics with transcriptomics could reveal how αCT1-induced changes in protein-protein interactions translate into alterations in gene expression. Metabolomics could be added to this integrated approach to understand the downstream metabolic consequences of αCT1 treatment. Such a comprehensive, data-rich approach will be invaluable in fully elucidating the mechanism of action of αCT1 and identifying novel therapeutic applications.

Q & A

Basic Research Questions

Q. What structural and physicochemical properties of amphipathic peptide CT1 determine its interaction with biological membranes?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helix, β-sheet) under varying pH and lipid compositions. Molecular dynamics (MD) simulations can model peptide-lipid interactions, while nuclear magnetic resonance (NMR) resolves atomic-level structural details. For example, CLPFFD (a related amphipathic peptide) was functionalized via thiol-gold interactions, highlighting the role of cysteine residues in stability .

Q. Which in vitro assays are most reliable for quantifying CT1’s membrane-disrupting activity?

  • Methodological Answer :

  • Hemolysis assays : Measure peptide-induced red blood cell lysis to assess membrane perturbation.
  • Liposome leakage assays : Use fluorescent dyes (e.g., calcein) encapsulated in liposomes to monitor membrane permeability.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics between CT1 and lipid bilayers.
    These methods were validated in studies on CLPFFD-functionalized gold nanorods, where UV-Vis and zeta potential measurements confirmed peptide-membrane interactions .

Advanced Research Questions

Q. How can conflicting results in CT1’s efficacy between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :

  • Model limitations : In vitro models (e.g., cell monolayers) lack physiological complexity, while in vivo models (e.g., wound healing in rodents) introduce variables like immune responses. Compare results across multiple models (e.g., 2D vs. 3D cell cultures, ex vivo tissue assays).
  • Delivery optimization : Inconsistent bioavailability in vivo may require PEGylation or nanoparticle encapsulation to enhance stability. For instance, αCT1 (a connexin 43 mimetic peptide) was tested in translational models to bridge this gap .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized dosing protocols to reduce variability.

Q. What experimental strategies improve CT1’s stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Chemical modifications : Introduce D-amino acids or cyclization to resist proteolytic degradation.
  • Nanocarriers : Encapsulate CT1 in liposomes or gold nanorods (as with CLPFFD) to enhance tissue penetration .
  • Pharmacokinetic profiling : Use LC-MS/MS to track peptide half-life and biodistribution in serum and target tissues.

Q. How can researchers validate CT1’s target specificity and off-target effects in complex biological systems?

  • Methodological Answer :

  • Pull-down assays with mass spectrometry : Identify CT1-binding proteins in cell lysates.
  • CRISPR/Cas9 knockouts : Eliminate putative targets (e.g., zonula occludens-1) to confirm mechanistic pathways .
  • Transcriptomic profiling : RNA-seq or single-cell sequencing to detect unintended gene expression changes.

Data Contradiction and Reproducibility

Q. What factors contribute to variability in CT1’s therapeutic outcomes across independent studies?

  • Methodological Answer :

  • Source of peptides : Ensure synthesis purity (>95%) via HPLC and MALDI-TOF mass spectrometry. Commercial suppliers may vary in quality (avoid non-reputable sources per guidelines) .
  • Experimental conditions : Standardize lipid-to-peptide ratios, temperature, and incubation times. For example, CTAB content in gold nanorod preparations significantly affects peptide binding efficiency .
  • Statistical power : Use sample size calculations (e.g., G*Power) to avoid underpowered studies.

Methodological Framework Table

Research Aspect Key Techniques Example Application Evidence Source
Structural AnalysisCD spectroscopy, NMR, MD simulationsCLPFFD structural validation on gold nanorods
Membrane InteractionHemolysis assays, SPR, liposome leakageQuantifying CT1’s membrane disruption efficacy
In Vivo TranslationRodent wound healing models, pharmacokinetic assaysαCT1’s method of action in translational research
Target ValidationCRISPR knockouts, pull-down assaysZonula occludens-1 interaction studies

Guidelines for Rigorous Research Design

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Peptide Science) and avoid non-academic sources like .
  • Ethical Compliance : For in vivo work, adhere to institutional animal care protocols and report ARRIVE guidelines .
  • Data Transparency : Share raw data via repositories like Zenodo and provide detailed supplementary methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.